![molecular formula C19H18ClFN2O2 B3000969 N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide CAS No. 899755-59-0](/img/structure/B3000969.png)
N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide
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Overview
Description
The compound N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a potent and selective CB1 antagonist with a complex structure that includes a piperidinyl moiety and chloro and fluoro substituents on aromatic rings, similar to the compound of interest . The second paper describes the synthesis and characterization of novel compounds that also contain a piperidinyl group and a fluoro substituent, indicating a potential for antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves the condensation of acid chlorides with other organic compounds. In the case of the 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, the process includes the use of triethylamine as an acid scavenger and dichloroethane as a solvent . Although the exact synthesis method for N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide is not provided, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds related to the one seems to play a crucial role in their interaction with biological targets. For instance, the structural features necessary for CB1R antagonism were investigated in the first paper, highlighting the importance of substituents on the aromatic rings . This suggests that the chloro and fluoro substituents in N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide may also be critical for its biological activity.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide. However, the first paper indicates that the structural features of the synthesized compounds, including the substituents, can affect the intrinsic activity at the CB1 receptor . This implies that the compound may also undergo chemical reactions that could modulate its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the second paper were characterized by IR, 1H NMR, and CHN analysis . These techniques are commonly used to determine the structure and purity of organic compounds. While the exact properties of N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide are not detailed, similar analytical methods could be employed to ascertain its properties.
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-5-4-6-17(13-15)23(19(25)22-11-2-1-3-12-22)18(24)14-7-9-16(21)10-8-14/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWGVEQIOZFGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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